molecular formula C8H6ClNO2 B8296104 2-Chloro-2-oximino-1-phenylethanone

2-Chloro-2-oximino-1-phenylethanone

Cat. No.: B8296104
M. Wt: 183.59 g/mol
InChI Key: UTZRQMJFOAZBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-oximino-1-phenylethanone is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-Chloro-2-oximino-1-phenylethanone is in medicinal chemistry, particularly for the development of anticancer agents. Research has indicated that oxime derivatives can enhance the physicochemical properties and biological activities of various compounds. For instance, studies have shown that oxime moieties contribute to improved cytotoxicity against cancer cell lines such as MCF-7 and HepG2, with mechanisms involving apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study: Anticancer Activity
A study evaluating the anticancer efficacy of related compounds demonstrated significant cytotoxic effects at low micromolar concentrations. The study concluded that derivatives of this compound could serve as promising leads for further development into anticancer therapies.

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal properties. Research indicates that oxime derivatives exhibit potent activity against various bacterial strains, making them suitable candidates for developing new antimicrobial agents. For example, studies have shown that similar compounds can inhibit the growth of mycobacterial, bacterial, and fungal strains effectively .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against MCF-7 and HepG2 cells
AntibacterialInhibition of bacterial growth
AntifungalEffective against fungal strains

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in diverse chemical reactions, facilitating the construction of complex molecular architectures.

Analytical Chemistry Applications

In addition to its synthetic utility, this compound is utilized in analytical chemistry for developing methods to detect and quantify other chemical species. Its unique chemical structure can be leveraged in chromatography techniques to separate compounds based on their interactions with stationary phases.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

N-hydroxy-2-oxo-2-phenylethanimidoyl chloride

InChI

InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H

InChI Key

UTZRQMJFOAZBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NO)Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.